
2-Oxocyclohexyl phenyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxocyclohexyl phenyl methylphosphonate is an organophosphorus compound that features a cyclohexyl ring, a phenyl group, and a methylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclohexyl phenyl methylphosphonate typically involves the reaction of cyclohexanone with phenyl methylphosphonate under specific conditions. One common method includes the use of a Grignard reagent, where cyclohexanone reacts with phenyl magnesium bromide to form an intermediate, which is then treated with methylphosphonic dichloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxocyclohexyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonate esters.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxocyclohexyl phenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Oxocyclohexyl phenyl methylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl phenyl methylphosphonate
- Phenyl methylphosphonate
- Cyclohexyl methylphosphonate
Uniqueness
2-Oxocyclohexyl phenyl methylphosphonate is unique due to the presence of both a cyclohexyl ring and a phenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .
Eigenschaften
CAS-Nummer |
189581-11-1 |
|---|---|
Molekularformel |
C13H17O4P |
Molekulargewicht |
268.24 g/mol |
IUPAC-Name |
2-[methyl(phenoxy)phosphoryl]oxycyclohexan-1-one |
InChI |
InChI=1S/C13H17O4P/c1-18(15,16-11-7-3-2-4-8-11)17-13-10-6-5-9-12(13)14/h2-4,7-8,13H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
AFLUUWFLEXVHQT-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(OC1CCCCC1=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


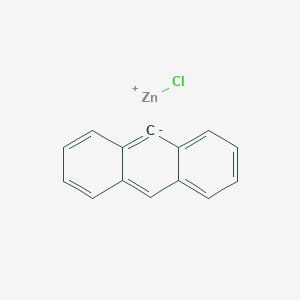
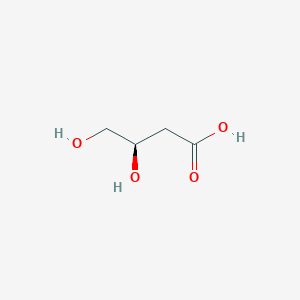
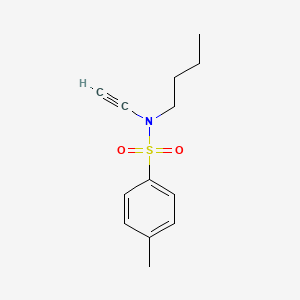

![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
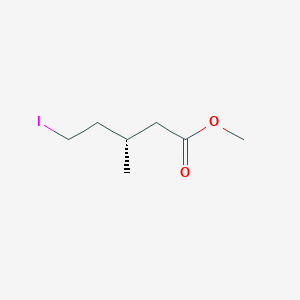
![1,1'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(2-ethenylbenzene)](/img/structure/B14267444.png)
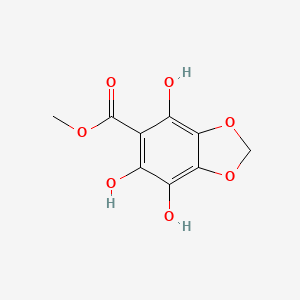
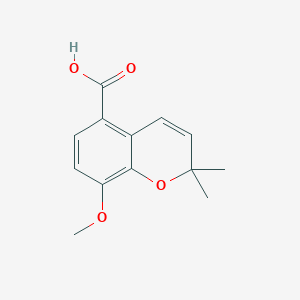
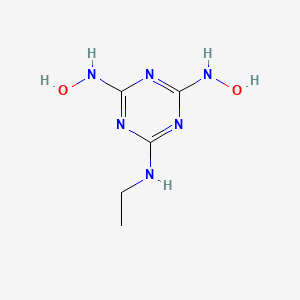
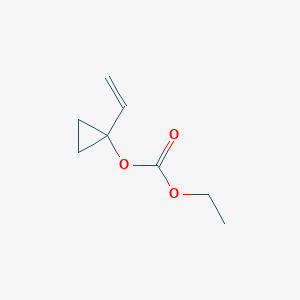
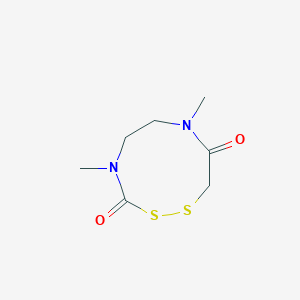

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)
